molecular formula C18H23N5O2 B2518270 N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide CAS No. 1797253-45-2

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide

Cat. No.: B2518270
CAS No.: 1797253-45-2
M. Wt: 341.415
InChI Key: UMRLRUCCYRNYKN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary target of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells from the G1 phase to the S phase .

Mode of Action

It’s plausible that the compound binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects of this include reduced cell proliferation and potential induction of apoptosis .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of functional groups that can participate in hydrogen bonding, which is often favorable for absorption .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression . This can lead to a decrease in cell proliferation and potentially induce apoptosis, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . This method often requires the use of organometallic catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both a dimethylamino group and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22(2)16-14(12-19-18(21-16)23-10-6-7-11-23)20-17(24)13-8-4-5-9-15(13)25-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRLRUCCYRNYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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